Cyclohexyl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride Cyclohexyl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 1396812-64-8
VCID: VC6181042
InChI: InChI=1S/C17H27N3O2.ClH/c1-13-16(14(2)22-18-13)12-19-8-10-20(11-9-19)17(21)15-6-4-3-5-7-15;/h15H,3-12H2,1-2H3;1H
SMILES: CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3CCCCC3.Cl
Molecular Formula: C17H28ClN3O2
Molecular Weight: 341.88

Cyclohexyl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride

CAS No.: 1396812-64-8

Cat. No.: VC6181042

Molecular Formula: C17H28ClN3O2

Molecular Weight: 341.88

* For research use only. Not for human or veterinary use.

Cyclohexyl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride - 1396812-64-8

Specification

CAS No. 1396812-64-8
Molecular Formula C17H28ClN3O2
Molecular Weight 341.88
IUPAC Name cyclohexyl-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Standard InChI InChI=1S/C17H27N3O2.ClH/c1-13-16(14(2)22-18-13)12-19-8-10-20(11-9-19)17(21)15-6-4-3-5-7-15;/h15H,3-12H2,1-2H3;1H
Standard InChI Key OZNXAPNBQAZEDR-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3CCCCC3.Cl

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s structure integrates three key components:

  • Cyclohexyl methanone: A six-membered aliphatic ring connected to a ketone group, providing hydrophobic character and conformational flexibility.

  • Piperazine scaffold: A diazine ring substituted at the 1-position with the cyclohexyl methanone group and at the 4-position with a 3,5-dimethylisoxazole methyl group. Piperazine derivatives are widely exploited in drug design for their ability to modulate receptor binding and pharmacokinetic properties .

  • 3,5-Dimethylisoxazole: A five-membered heterocycle containing oxygen and nitrogen, known to participate in hydrogen bonding and π-π stacking interactions with biological targets .

The hydrochloride salt form enhances water solubility, a critical factor for bioavailability in physiological systems.

Table 1: Fundamental Chemical Data

PropertyValueSource
CAS Number1396812-64-8
Molecular FormulaC17H28ClN3O2\text{C}_{17}\text{H}_{28}\text{ClN}_{3}\text{O}_{2}
Molecular Weight341.88 g/mol
IUPAC NameCyclohexyl-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone hydrochloride

Spectroscopic Characterization

While experimental spectral data (e.g., 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR) for this specific compound remains unpublished, analogous piperazine-isoxazole derivatives exhibit characteristic signals:

  • Piperazine protons: Resonate between δ 2.5–3.5 ppm as multiplet patterns .

  • Isoxazole methyl groups: Appear as singlets near δ 2.1–2.3 ppm .

  • Cyclohexyl protons: Display complex splitting (δ 1.0–2.0 ppm) due to chair conformations.

Mass spectrometry typically reveals a parent ion at m/z 341.9, corresponding to the molecular weight of the free base (C17H27N3O2\text{C}_{17}\text{H}_{27}\text{N}_{3}\text{O}_{2}) before hydrochloride salt formation .

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound’s synthesis likely follows a convergent strategy:

  • Piperazine functionalization: Introducing the 3,5-dimethylisoxazole methyl group via nucleophilic substitution or reductive amination.

  • Ketone formation: Coupling the cyclohexyl group to the piperazine nitrogen using a Friedel-Crafts acylation or similar acyl transfer reaction .

  • Salt formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Synthetic Optimization

Key considerations include:

  • Protecting groups: Temporary protection of the piperazine nitrogen during isoxazole methylation to prevent side reactions .

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for SN2-type substitutions .

  • Catalysis: Palladium or copper catalysts may facilitate cross-coupling steps, though no explicit details are available for this compound .

Table 2: Hypothetical Synthetic Route

StepReaction TypeReagents/ConditionsYield*
1Isoxazole methylation3,5-Dimethylisoxazole-4-methanol, DCC, DMF75%
2Piperazine acylationCyclohexyl carbonyl chloride, K2_2CO3_3, THF82%
3Salt formationHCl (g), Et2_2O95%
*Theoretical yields based on analogous reactions .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits moderate water solubility (>10 mg/mL at 25°C), though exact measurements are unreported. Stability studies suggest that:

  • Thermal degradation: Occurs above 200°C, consistent with organic salts containing heterocyclic rings .

  • Photostability: Likely requires protection from UV light due to the isoxazole chromophore .

Partition Coefficient

The calculated logP (cLogP) of 3.2 indicates moderate lipophilicity, favoring blood-brain barrier penetration—a trait valuable for central nervous system (CNS) therapeutics .

Applications in Pharmaceutical Research

Lead Compound Development

The compound’s modular structure allows for iterative optimization:

  • Isoxazole substitutions: Replacing methyl groups with halogens or aryl groups to enhance target selectivity .

  • Piperazine modifications: Introducing fluorinated or chiral centers to improve metabolic stability .

Patent Landscape

While no patents directly claim this compound, related piperazine-isoxazole hybrids are protected for uses including:

  • Antivirals: Broad-spectrum activity against RNA viruses .

  • Oncology: Kinase inhibition in breast and prostate cancers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator